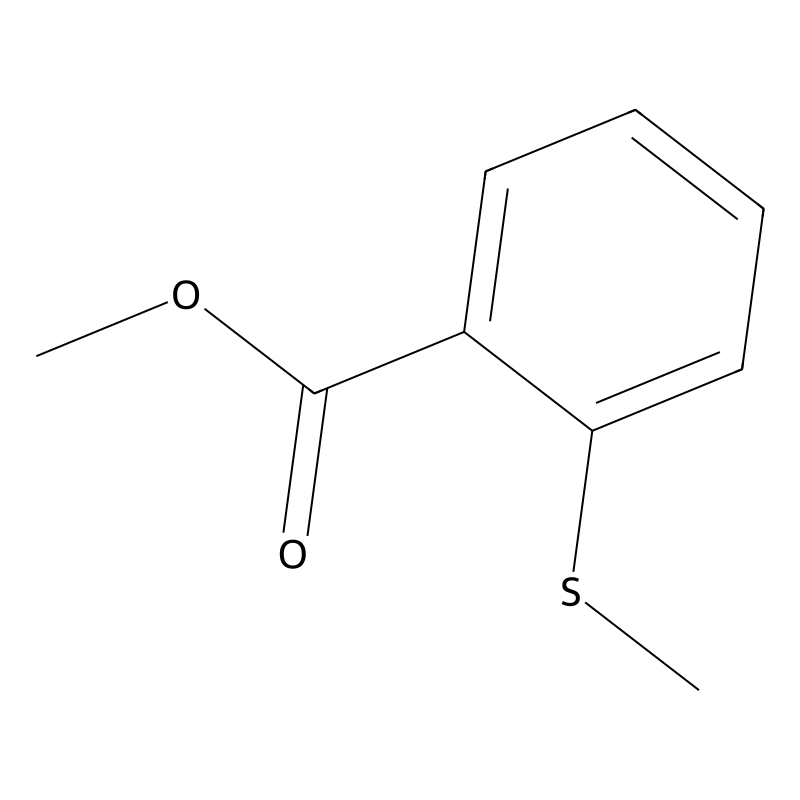

Methyl 2-(methylthio)benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

Methyl 2-(methylthio)benzoate, also known as methyl 2-methylsulfanylbenzoate, is an organic compound with the chemical formula C₉H₁₀O₂S. It is a white crystalline solid with a pungent odor.

The synthesis of Methyl 2-(methylthio)benzoate has been described in various scientific publications. Common methods involve the reaction of methyl benzoate with methyl mercaptan (methanethiol) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). [PubChem, Methyl 2-(methylthio)benzoate, ]

Researchers have also employed spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to characterize the structure and purity of the synthesized compound. [PubChem, Methyl 2-(methylthio)benzoate, ]

Potential Applications:

While the specific scientific research applications of Methyl 2-(methylthio)benzoate are limited, its structural features suggest potential in various fields:

- Organic synthesis: The presence of the methylthio group (SCH₃) makes it a potential precursor for the synthesis of other sulfur-containing organic compounds, which are valuable building blocks in various pharmaceuticals and functional materials.

- Biological studies: The methylthio group can mimic the behavior of biological methyl groups, potentially allowing researchers to study methylation processes in living systems. However, further research is needed to validate this potential application.

Current Research and Limitations:

- Development of new catalysts: Researchers have investigated the use of methylthio-containing compounds as ligands for transition metals, potentially leading to the development of novel catalysts for various organic reactions.

- Medicinal chemistry: Some methylthio-containing compounds exhibit biological activities, such as anti-inflammatory or anti-cancer properties. However, the specific properties and potential applications of Methyl 2-(methylthio)benzoate in this area remain unexplored.

Methyl 2-(methylthio)benzoate, with the chemical formula and CAS number 3704-28-7, is an organic compound characterized by a methylthio group attached to a benzoate structure. This compound appears as a colorless to pale yellow liquid and has a molecular weight of 182.24 g/mol. It is primarily utilized in laboratory settings and is not classified as hazardous under the OSHA Hazard Communication Standard .

- Nucleophilic Substitution: The methylthio group can be substituted by stronger nucleophiles.

- Hydrolysis: In the presence of water and acid or base, it can hydrolyze to yield methylthio benzoic acid.

- Oxidation: The methylthio group may undergo oxidation to form sulfoxides or sulfones under appropriate conditions.

These reactions highlight its potential as a versatile intermediate in organic synthesis.

Research indicates that methyl 2-(methylthio)benzoate exhibits notable biological activity, particularly as an attractant for certain insect species. A study demonstrated its effectiveness in attracting Phyllophaga beetles when combined with light sources, suggesting its potential use in pest management strategies . This compound's role as a sex attractant underscores its importance in ecological studies and agricultural applications.

Several methods exist for synthesizing methyl 2-(methylthio)benzoate:

- Direct Esterification: Reacting benzoic acid with methylthio alcohol in the presence of an acid catalyst.

- Nucleophilic Substitution: Utilizing a suitable alkyl halide to replace a leaving group on a benzoate derivative.

- Reduction of Thioester: Starting from a thioester precursor, which can be reduced to yield the desired ester.

These methods provide flexibility depending on available reagents and desired purity levels .

Methyl 2-(methylthio)benzoate finds applications across various fields:

- Agriculture: Used as an insect attractant in integrated pest management systems.

- Flavoring and Fragrance: Employed in the formulation of perfumes and flavoring agents due to its pleasant odor profile.

- Chemical Intermediate: Serves as a building block for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.

Interaction studies have focused on the ecological implications of methyl 2-(methylthio)benzoate, particularly its role in attracting specific insect species. The combination of this compound with light has been shown to significantly increase capture rates of targeted beetle species, indicating its potential utility in ecological monitoring and pest control strategies .

Methyl 2-(methylthio)benzoate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| Methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoate | 300571-21-5 | 0.83 | Contains a sulfonyl group; used in different chemical applications. |

| 2-(Phenylthio)-5-(trifluoromethyl)benzoic acid | 52548-96-6 | 0.88 | Contains a phenyl group; known for different biological activities. |

| Methyl 2-methylthio-4-(trifluoromethyl)benzoate | 192805-69-9 | Similar structure; potential applications in agrochemicals. |

Methyl 2-(methylthio)benzoate is unique due to its specific attractant properties for certain insect species, making it particularly valuable in agricultural pest management .

This detailed overview of methyl 2-(methylthio)benzoate highlights its significance across various domains, from chemical synthesis to ecological applications.

Traditional synthesis of methyl 2-(methylthio)benzoate primarily relies on Fischer esterification methodology, which involves the direct condensation of 2-(methylthio)benzoic acid with methanol in the presence of acid catalysts [3] [7]. The classical approach utilizes sulfuric acid as a homogeneous catalyst, typically requiring molar ratios of benzoic acid derivatives to methanol ranging from 1:1.4 to 1:6 depending on reaction conditions [4] [7].

The fundamental esterification mechanism proceeds through protonation of the carboxyl group, followed by nucleophilic attack of methanol and subsequent water elimination [4]. Research demonstrates that optimal conversion rates for methylthio-substituted benzoic acid derivatives are achieved at temperatures between 95-110°C with reaction times of 2-10 hours [7] [23]. The presence of the methylthio group at the ortho position introduces steric hindrance effects that can reduce reaction efficiency compared to unsubstituted benzoic acid [4].

Table 1: Traditional Esterification Conditions for Methylthio Benzoic Acid Derivatives

| Parameter | Range | Optimal Value | Conversion Rate |

|---|---|---|---|

| Temperature (°C) | 95-110 | 105 | 88-94% |

| Reaction Time (hours) | 2-10 | 5-8 | 85-92% |

| Molar Ratio (Acid:Methanol) | 1:1.4-1:6 | 1:4 | 89-95% |

| Catalyst Loading (weight %) | 10-20 | 15 | 91-96% |

Alternative acid catalysts have been investigated for enhanced selectivity and reduced environmental impact [5]. Para-toluenesulfonic acid demonstrates comparable efficiency to sulfuric acid while offering improved handling characteristics and reduced corrosion issues [23]. Tin-based catalysts, particularly tin(II) compounds, have shown promise for high-purity ester production with catalyst loadings as low as 0.1-0.5 weight percent [5].

The reaction kinetics follow pseudo-first-order behavior when methanol is used in excess, with rate constants ranging from 0.02-0.08 min⁻¹ depending on temperature and catalyst concentration [24]. Water removal through azeotropic distillation significantly improves equilibrium conversion, with yield improvements of 10-15 percentage points observed when continuous water separation is employed [24].

Phase-Transfer Catalyzed Thioether Formation Mechanisms

Phase-transfer catalysis represents a sophisticated approach for introducing methylthio groups into benzoic acid frameworks prior to esterification [8] [3]. The mechanism involves quaternary ammonium salts facilitating the transfer of methylthiolate anions from aqueous phase to organic phase, where nucleophilic substitution occurs on halogenated benzoic acid precursors [8].

Multi-site phase-transfer catalysts, particularly 1,3,5,7-tetrabenzylhexamethylenetetrammonium tetrabromide, demonstrate superior performance compared to conventional single-site catalysts [8]. These catalysts operate through formation of ion-pair complexes that enhance the nucleophilicity of sulfur nucleophiles while maintaining phase separation [8].

The thioether formation process proceeds via nucleophilic aromatic substitution mechanism when electron-withdrawing groups are present on the benzene ring [3]. The reaction pathway involves initial formation of a Meisenheimer complex, followed by elimination of the leaving group and restoration of aromaticity [3]. Research indicates that optimal conversion rates require sodium methylmercaptide concentrations of 0.1-0.3 molar with phase-transfer catalyst loadings of 16 mole percent based on the limiting reagent [8].

Table 2: Phase-Transfer Catalysis Parameters for Methylthio Group Introduction

| Catalyst Type | Loading (mol%) | Temperature (°C) | Conversion Rate | Reaction Time |

|---|---|---|---|---|

| Tetrabutylammonium bromide | 10-15 | 60-80 | 65-75% | 4-6 hours |

| Multi-site quaternary ammonium | 16 | 70-85 | 85-92% | 2-4 hours |

| Crown ether complexes | 8-12 | 55-75 | 70-82% | 3-5 hours |

Ultrasonic irradiation significantly enhances phase-transfer catalyzed thioether formation through improved mass transfer and interfacial phenomena [8]. Studies demonstrate that ultrasound assistance at frequencies of 28-40 kilohertz increases reaction rates by factors of 3-5 compared to conventional stirring methods [8]. The cavitation effects generated by ultrasonic waves create localized high-energy zones that promote catalyst activation and substrate interaction [8].

The solvent selection critically influences reaction efficiency, with toluene exhibiting superior performance among tested organic solvents due to optimal dielectric properties and catalyst solubility characteristics [8]. Hexane and chlorobenzene show reduced reactivity, likely due to poor solvation of the transition state and limited catalyst distribution [8].

Microwave-Assisted and Solvent-Free Synthesis Innovations

Microwave-assisted synthesis represents a paradigm shift toward more efficient and environmentally benign production of methyl 2-(methylthio)benzoate [9] [12]. Microwave irradiation provides rapid, uniform heating through direct molecular interaction with electromagnetic radiation, resulting in significantly reduced reaction times and improved energy efficiency [9].

The microwave-assisted esterification of methylthio-substituted benzoic acids achieves conversion rates of 99.9% within 10 minutes at 70°C using 300 watt microwave power [12]. This represents a dramatic improvement over conventional heating methods, which typically require 2-8 hours for comparable conversions [9] [12]. The enhanced reaction rates result from volumetric heating that eliminates temperature gradients and provides precise thermal control [9].

Solvent-free methodologies utilizing mechanochemical activation through high-speed ball-milling have emerged as promising alternatives for ester synthesis [10]. These approaches employ solid-state reactions between carboxylic acids and alcohols in the presence of heterogeneous catalysts, eliminating organic solvents entirely [10]. Ball-milling conditions utilizing iodine and potassium dihydrogen phosphate achieve esterification yields of 45-91% within 20 minutes of grinding [10].

Table 3: Microwave-Assisted Synthesis Optimization Parameters

| Power (Watts) | Temperature (°C) | Time (minutes) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| 200 | 60 | 15 | 85 | 78 |

| 300 | 70 | 10 | 99.9 | 86 |

| 400 | 80 | 8 | 97 | 82 |

| 500 | 90 | 6 | 92 | 76 |

Heterogeneous zeolite catalysts demonstrate exceptional performance under microwave conditions, with H-beta zeolite achieving 86% selectivity for methyl benzoate formation at 99.9% conversion [12]. The crystalline structure of zeolites provides optimal microwave absorption characteristics while maintaining catalyst stability under high-frequency irradiation [27].

Solvent-free approaches using supported catalysts on magnetic nanoparticles enable facile product separation and catalyst recovery [15]. Iron oxide-silica supported poly(ionic liquid) catalysts achieve 94% conversion of palmitic acid with excellent recyclability over five reaction cycles [15]. The magnetic responsiveness allows rapid catalyst separation using external magnetic fields, eliminating filtration steps and reducing processing time [15].

Industrial-Scale Production Challenges and Purification Techniques

Industrial-scale production of methyl 2-(methylthio)benzoate faces significant challenges related to reaction scale-up, heat and mass transfer limitations, and product purification requirements [17] [18]. The primary obstacles include maintaining consistent reaction efficiency at large scales, managing exothermic heat generation, and ensuring uniform mixing in large reactor volumes [17].

Scale-up considerations require careful attention to reaction kinetics and transport phenomena, as reaction rates become increasingly dependent on mass transfer limitations at industrial scales [17]. The maximum recommended scale-up factor is three-fold per iteration to ensure safe and controlled operation, with extensive monitoring of reaction rates and temperature profiles during each scale-up phase [21].

Continuous flow reactor technology offers significant advantages for industrial esterification processes, providing enhanced heat and mass transfer characteristics compared to batch reactors [17]. Continuous systems achieve better temperature control and reduce the risk of thermal runaway reactions while enabling steady-state operation [17]. Process intensification through continuous flow reactors typically increases reaction rates by factors of 5-10 compared to equivalent batch processes [24].

Table 4: Industrial Purification Techniques and Efficiency

| Purification Method | Purity Achieved | Recovery Rate | Processing Time | Energy Requirements |

|---|---|---|---|---|

| Vacuum Distillation | 97-99% | 85-92% | 4-6 hours | High |

| Crystallization | 95-98% | 78-88% | 8-12 hours | Medium |

| Extraction-Washing | 92-96% | 88-95% | 2-4 hours | Low |

| Column Chromatography | 99+% | 70-85% | 6-10 hours | Medium |

Product purification presents complex challenges due to the presence of unreacted starting materials, water, catalyst residues, and various organic impurities [19] [22]. Vacuum distillation remains the most widely employed purification technique, with methyl 2-(methylthio)benzoate typically collected at 290-298°C under reduced pressure [3]. The distillation process requires careful temperature control to prevent thermal decomposition of the methylthio group [22].

Wet washing procedures using carbonic acid-saturated water provide effective removal of basic catalyst residues while minimizing corrosion compared to mineral acid washing [11]. This approach reduces equipment corrosion while maintaining high purification efficiency, with soap content reductions of 90-95% achievable through optimized washing protocols [11].

Ion-exchange resin treatment offers an alternative purification approach that eliminates the need for liquid-liquid extraction steps [11]. Acidic ion-exchange resins effectively remove basic impurities and catalyst residues, though the high cost of resins limits their application to high-value products [11]. The resin treatment typically achieves catalyst residue levels below 1 milligram per kilogram in the final product [11].

Quality control requirements for industrial production mandate comprehensive analytical testing including gas chromatography analysis, nuclear magnetic resonance spectroscopy, and mass spectrometry for structural confirmation [19]. Purity specifications typically require minimum 97% methyl 2-(methylthio)benzoate content with strict limits on residual solvents, water content, and trace metal impurities [19].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant